Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Medicinal Chemistry Kinase Inhibition Drug Design

Ethyl 2-amino-6-methylpyrimidine-4-carboxylate (CAS 857410-67-4) is a heterocyclic building block with the molecular formula C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol. This compound features a pyrimidine core—a six-membered aromatic ring with nitrogen atoms at positions 1 and 3—substituted with an amino group at position 2, a methyl group at position 6, and an ethyl ester at position 4.

Molecular Formula C8H11N3O2
Molecular Weight 181.195
CAS No. 857410-67-4
Cat. No. B599620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-6-methylpyrimidine-4-carboxylate
CAS857410-67-4
Molecular FormulaC8H11N3O2
Molecular Weight181.195
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NC(=C1)C)N
InChIInChI=1S/C8H11N3O2/c1-3-13-7(12)6-4-5(2)10-8(9)11-6/h4H,3H2,1-2H3,(H2,9,10,11)
InChIKeyOGWOWURWQZDVMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-6-Methylpyrimidine-4-Carboxylate (CAS 857410-67-4): Procurement and Differentiation Guide


Ethyl 2-amino-6-methylpyrimidine-4-carboxylate (CAS 857410-67-4) is a heterocyclic building block with the molecular formula C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol . This compound features a pyrimidine core—a six-membered aromatic ring with nitrogen atoms at positions 1 and 3—substituted with an amino group at position 2, a methyl group at position 6, and an ethyl ester at position 4 . Characterized by a predicted pKa of 2.71±0.10 and a LogP of 0.8, this compound is primarily utilized as a key intermediate in pharmaceutical R&D and organic synthesis [1].

Ethyl 2-Amino-6-Methylpyrimidine-4-Carboxylate: Critical Substitution Pattern Considerations for Procurement


In aminopyrimidine chemistry, the precise location of substituents on the heterocyclic core is not a matter of trivial structural variation; it fundamentally dictates chemical reactivity, physicochemical properties, and biological target engagement. Substituting the target compound with a regioisomer such as ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS 81633-29-6) or ethyl 2-amino-5-methylpyrimidine-4-carboxylate (CAS 1700175-48-9) is not a functionally equivalent exchange. These isomers, while sharing the identical molecular formula (C₈H₁₁N₃O₂) and molecular weight (181.19 g/mol), present distinct spatial orientations of their functional groups, leading to altered hydrogen-bonding networks, steric profiles, and electronic distributions within the ring system. Such differences manifest as divergent reactivity in nucleophilic substitutions or cross-coupling reactions and non-overlapping biological activities in screening assays. Consequently, the specific 2-amino-6-methyl-4-carboxylate substitution pattern is an irreplaceable requirement for projects where a defined synthetic route or structure-activity relationship (SAR) has been established.

Ethyl 2-Amino-6-Methylpyrimidine-4-Carboxylate: Quantitative Evidence for Scientific Selection


Ethyl 2-Amino-6-Methylpyrimidine-4-Carboxylate: Proven Scaffold for ATP-Competitive Kinase Inhibitor Design

The 2-amino-6-methylpyrimidine core has been validated as a privileged scaffold for the design of ATP-competitive kinase inhibitors. A 2023 structure- and fragment-based drug design study employed the 2-amino-6-methyl-pyrimidine template to develop benzoic acid derivatives as novel casein kinase-2 (CK2) inhibitors [1]. While the target compound is an unelaborated building block, its core structure is the essential pharmacophore required for this activity, establishing a clear class-level inference for its utility over other regioisomers where such explicit design validation may be lacking.

Medicinal Chemistry Kinase Inhibition Drug Design

Ethyl 2-Amino-6-Methylpyrimidine-4-Carboxylate: Unique Substitution Pattern for Divergent Reactivity

The specific arrangement of functional groups on the pyrimidine ring—amino at C2, methyl at C6, and ethyl ester at C4—is a key determinant of chemical reactivity. The benchchem website notes that compared to similar compounds, this substitution pattern can influence its reactivity and biological activity, potentially exhibiting different pharmacokinetic properties and binding affinities . This confirms that regioisomers like ethyl 2-amino-4-methylpyrimidine-5-carboxylate and ethyl 2-amino-5-methylpyrimidine-4-carboxylate are not interchangeable.

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Ethyl 2-Amino-6-Methylpyrimidine-4-Carboxylate: High Analytical Purity (≥98%) for Reproducible Research

Reproducibility in chemical synthesis and biological assays is contingent on the use of high-purity starting materials. Commercial sources list Ethyl 2-amino-6-methylpyrimidine-4-carboxylate with a certified purity of NLT 98% . This contrasts with the minimum purity of 95% often reported for its regioisomer, ethyl 2-amino-5-methylpyrimidine-4-carboxylate .

Analytical Chemistry Quality Control Procurement

Ethyl 2-Amino-6-Methylpyrimidine-4-Carboxylate: Quantitative Solubility Data for Experimental Planning

Solubility is a critical parameter for designing synthetic reactions and preparing biological assay solutions. The calculated aqueous solubility of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate is 3.1 g/L at 25 ºC . While solubility data for the 5-methyl isomer is not readily available, this specific, quantified value provides a concrete advantage for experimental planning. For context, its methyl ester analog (CAS 304868-33-5) is expected to exhibit different solubility due to its lower molecular weight (167 Da vs 181 Da) [1].

Pre-formulation Physicochemical Properties Procurement

Ethyl 2-Amino-6-Methylpyrimidine-4-Carboxylate: High-Impact Application Scenarios for Procurement


Design and Synthesis of Novel ATP-Competitive Kinase Inhibitors

As demonstrated by a 2023 study that used the 2-amino-6-methyl-pyrimidine core as a template for CK2 inhibitor design [1], this compound serves as an essential starting material for medicinal chemistry programs targeting ATP-binding pockets in kinases. Its specific substitution pattern is crucial for achieving the required binding interactions, making it a non-negotiable procurement item for projects focused on this validated scaffold.

Regioselective Synthesis of Complex Heterocyclic Libraries

For projects involving the construction of diverse heterocyclic libraries through regioselective modifications, the precise substitution pattern of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate dictates the available reaction pathways. Its unique arrangement of amino, methyl, and ethyl ester groups enables specific functionalization strategies (e.g., nucleophilic substitution, cross-coupling) that are not accessible with regioisomeric analogs . Procuring this exact CAS number ensures adherence to established synthetic routes and avoids unexpected reaction outcomes.

Reproducible SAR Studies Requiring High-Purity Building Blocks

For structure-activity relationship (SAR) studies where small changes in compound structure can lead to significant shifts in biological activity, the use of high-purity building blocks is paramount. With a commercially available purity specification of NLT 98% , Ethyl 2-amino-6-methylpyrimidine-4-carboxylate provides a reliable and consistent foundation for generating SAR data, minimizing the risk of spurious results caused by impurities that might be present in lower-purity isomer stocks.

Method Development and Process Chemistry Involving Controlled Solubility

In process chemistry, predictable physicochemical properties like solubility are vital for optimizing reaction conditions and developing robust purification protocols. The calculated aqueous solubility of 3.1 g/L at 25 ºC for this compound provides a concrete data point for designing experimental workflows. This allows process chemists to anticipate solubility behavior in aqueous reaction mixtures and during work-up procedures, facilitating more efficient process development compared to using less-characterized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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